1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea
Description
The compound 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea features a 1,3,4-thiadiazole core substituted at the 2-position with a urea group and at the 5-position with a 2-(4-chlorophenyl)-2-oxoethyl thioether moiety. The cyclopropyl group on the urea nitrogen distinguishes it from other aryl-substituted analogs. This structural framework is associated with diverse biological activities, including antifungal and anticonvulsant properties, as observed in related thiadiazole derivatives .
Propriétés
IUPAC Name |
1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c15-9-3-1-8(2-4-9)11(20)7-22-14-19-18-13(23-14)17-12(21)16-10-5-6-10/h1-4,10H,5-7H2,(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBDFXNDUNSFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities. They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.
Mode of Action
It is suggested that similar compounds act by inhibiting oxidative phosphorylation. Furthermore, the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors.
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of tumor cells. This suggests that the compound may interfere with cell proliferation pathways.
Analyse Biochimique
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions.
Cellular Effects
It is suggested that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Activité Biologique
1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and cyclopropylurea enhances its pharmacological profile.
Molecular Formula : CHClNOS
Molecular Weight : 351.83 g/mol
CAS Number : 375838-01-0
Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit potent antibacterial properties. A study by Khan et al. demonstrated that compounds with thiadiazole moieties showed significant inhibition against various bacterial strains. The compound's structure allows it to interact effectively with bacterial enzymes, leading to enhanced antibacterial activity .
| Compound | Bacterial Strain | IC (µg/mL) |
|---|---|---|
| 1 | E. coli | 15.5 |
| 2 | S. aureus | 12.8 |
| 3 | P. aeruginosa | 18.3 |
Antifungal Activity
The antifungal activity of thiadiazole derivatives has also been documented. In vitro studies show that these compounds inhibit the growth of fungi by disrupting cell membrane integrity and inhibiting essential enzymes involved in fungal metabolism .
Anti-inflammatory Activity
Thiadiazole-based compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In a study evaluating the anti-inflammatory potential of various derivatives, it was found that those containing the thiadiazole scaffold significantly reduced inflammation in murine models .
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. For instance, derivatives of thiadiazole have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves induction of apoptosis and inhibition of cell proliferation .
| Cell Line | Compound | IC (µg/mL) |
|---|---|---|
| MCF-7 | 1 | 10.10 |
| HepG2 | 1 | 5.36 |
Case Studies
- Anticancer Study : A recent study investigated the effects of a series of thiadiazole derivatives on MCF-7 cells, revealing that modifications in substituents significantly altered their cytotoxicity profiles. The most potent derivative exhibited an IC value of 2.32 µg/mL, demonstrating a strong potential for further development as an anticancer agent .
- Urease Inhibition : Another aspect of biological activity involves urease inhibition, which is crucial for treating certain infections and conditions like kidney stones. Compounds similar to the target compound showed IC values ranging from 0.87 µM to 8.32 µM against urease enzymes, indicating strong inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiadiazole ring and substituents significantly influence biological activities. Generally, the presence of electron-withdrawing groups enhances potency while steric hindrance can reduce activity.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Substituent Effects on Bioactivity
- Chlorophenyl Groups : Enhance electrophilicity and receptor binding, as seen in and .
- Cyclopropyl Urea : Increases metabolic stability compared to aryl ureas due to reduced π-stacking and oxidative metabolism .
- Thioether Linkers : Influence solubility and redox sensitivity. The 2-oxoethyl group in the target may introduce hydrogen-bonding interactions absent in alkyl thioethers .
Research Implications
The structural uniqueness of 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea positions it as a candidate for further pharmacological screening. Comparative studies with analogs suggest prioritized evaluation in anticonvulsant and anticancer assays. Synthetic optimization, particularly in cyclopropyl urea formation, warrants exploration to improve yield and purity .
Méthodes De Préparation
Cyclization of Thiosemicarbazides
Thiosemicarbazides undergo dehydration in the presence of acidic agents to form 2-amino-1,3,4-thiadiazoles. For the target compound, 5-sulfanyl-2-amino-1,3,4-thiadiazole serves as the precursor.
Procedure :
- React thiocarbohydrazide with chloroacetyl chloride in dichloromethane to form N-(chloroacetyl)thiocarbohydrazide.
- Treat with polyphosphoric acid (PPA) at 120°C for 4 hours to induce cyclization, yielding 2-amino-5-mercapto-1,3,4-thiadiazole .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 4 hours |
| Catalyst | Polyphosphoric acid |
| Yield | 65–75% |
Introduction of the Thioether Side Chain
The mercapto group at position 5 undergoes alkylation with 2-chloro-1-(4-chlorophenyl)ethanone to form the thioether linkage.
Alkylation Protocol
Steps :
- Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in dry dimethylformamide (DMF).
- Add 2-chloro-1-(4-chlorophenyl)ethanone (1.2 equiv) and potassium carbonate (2.0 equiv).
- Stir at 60°C for 6 hours under nitrogen.
Product : 2-Amino-5-({2-(4-chlorophenyl)-2-oxoethyl}sulfanyl)-1,3,4-thiadiazole
Yield : 80–85% (estimated based on analogous reactions).
Mechanism :
- Nucleophilic displacement of chloride by the thiadiazole’s sulfhydryl group.
Urea Moiety Installation
The cyclopropylurea group is introduced via reaction of the 2-amino group with cyclopropyl isocyanate.
Urea Formation
Procedure :
- Suspend 2-amino-5-({2-(4-chlorophenyl)-2-oxoethyl}sulfanyl)-1,3,4-thiadiazole in anhydrous tetrahydrofuran (THF).
- Add cyclopropyl isocyanate (1.5 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 12 hours.
Product : 1-[5-({2-(4-Chlorophenyl)-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-cyclopropylurea
Yield : 70–75% (projected based on urea coupling efficiencies).
Key Considerations :
- Moisture-free conditions prevent hydrolysis of the isocyanate.
- Excess isocyanate ensures complete conversion.
Alternative Synthetic Pathways
One-Pot Thiadiazole-Urea Assembly
A convergent approach involves pre-forming the urea moiety prior to thiadiazole cyclization:
- Synthesize 1-cyclopropyl-3-(thiosemicarbazido)urea by reacting cyclopropylamine with thiocarbazide.
- Cyclize with 2-(4-chlorophenyl)glyoxylic acid in PPA to directly yield the target compound.
Advantages :
- Fewer purification steps.
- Higher atom economy.
Challenges :
- Potential side reactions during cyclization due to steric hindrance from the urea group.
Structural Characterization Data
While experimental data for the target compound are limited, predicted spectral properties based on analogs include:
¹H NMR (DMSO-d₆, 400 MHz) :
- δ 1.10–1.25 (m, 4H, cyclopropyl CH₂)
- δ 3.85 (s, 2H, SCH₂CO)
- δ 7.45–7.70 (m, 4H, Ar-H)
- δ 8.90 (s, 1H, NH urea)
IR (KBr) :
- 1685 cm⁻¹ (C=O ketone)
- 1650 cm⁻¹ (C=O urea)
- 1240 cm⁻¹ (C=S)
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
- Over-Alkylation : Excess α-chloroketone may lead to di-alkylation at the sulfhydryl site.
- Urea Hydrolysis : Acidic conditions during thiadiazole formation may degrade the urea group if introduced early.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield?
- Methodology : The synthesis involves multi-step reactions, starting with cyclopropane-containing precursors. Key steps include cyclization (e.g., POCl3-mediated thiadiazole formation at 90°C under reflux) and coupling with urea derivatives via nucleophilic substitution . Optimize yields by controlling stoichiometry (e.g., 1:3 molar ratios for cyclization reagents) and using solvents like DMSO/water mixtures for recrystallization .
- Data Contradictions : BenchChem reports 95% purity for structurally similar compounds, but independent studies suggest impurities from incomplete cyclization require HPLC validation .
Q. How can structural characterization be systematically performed?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and confirm the thiadiazole-urea linkage. Mean (C–C) bond lengths of 0.005–0.008 Å and R-factors <0.07 ensure accuracy . Pair with NMR (1H/13C) to validate substituent positions, particularly the 4-chlorophenyl and cyclopropyl groups .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the urea moiety’s hydrogen-bonding capacity. For antimicrobial screening, use microdilution methods (MIC ≤ 16 µg/mL for Gram-positive bacteria) with structurally analogous compounds as benchmarks .
Advanced Research Questions
Q. How do substituent variations (e.g., thiophene vs. phenyl) affect bioactivity?
- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing the 4-chlorophenyl with thiophene or furan). Compare IC50 values in enzyme assays and logP values (via HPLC) to correlate hydrophobicity with activity .
- Data Contradictions : Thiophene analogs show higher cytotoxicity (e.g., IC50 = 8.2 µM vs. 12.5 µM for phenyl derivatives) but lower metabolic stability .
Q. How can contradictory activity data in kinase inhibition assays be resolved?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets. Validate with mutagenesis studies (e.g., alanine scanning) on key residues like Lys33 or Asp184 .
- Case Study : A 2023 study found conflicting IC50 values (0.8 µM vs. 2.5 µM) for EGFR inhibition due to assay pH variations; buffer standardization resolved discrepancies .
Q. What strategies improve compound stability under physiological conditions?
- Methodology : Assess degradation pathways via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Stabilize the thioether bond by introducing electron-withdrawing groups (e.g., nitro) on the thiadiazole ring .
Methodological Guidelines
Q. How to design a robust structure-activity relationship (SAR) study?
- Framework :
| Parameter | Method | Reference |
|---|---|---|
| Synthesis | Microwave-assisted coupling (60°C, 30 min) | |
| LogP | Reverse-phase HPLC (C18 column, MeOH/H2O) | |
| Target Binding | Surface plasmon resonance (SPR) with immobilized kinases |
Q. How to validate contradictory cytotoxicity data across cell lines?
- Approach : Use 3D spheroid models (e.g., HCT-116 colon cancer) to mimic in vivo conditions. Cross-validate with transcriptomics (RNA-seq) to identify off-target effects (e.g., apoptosis vs. autophagy pathways) .
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